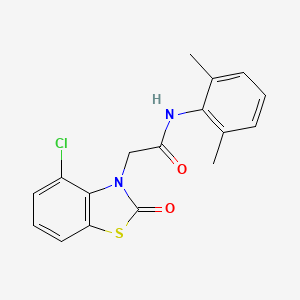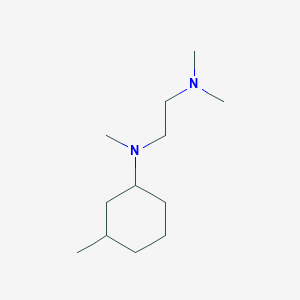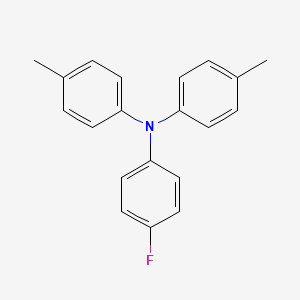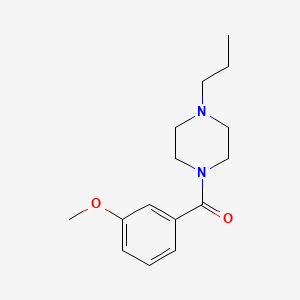![molecular formula C14H10FNO B5067674 4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B5067674.png)
4-[(3-fluorobenzyl)oxy]benzonitrile
概要
説明
Synthesis Analysis
Synthesis of derivatives related to “4-[(3-fluorobenzyl)oxy]benzonitrile” has been reported through various methodologies, including the incorporation of fluorine atoms into the benzyl moiety and cyclization reactions to form more complex structures. For instance, Garg et al. (2007) discussed the efficient synthesis of a DASB precursor, a compound structurally related to this compound, through a route that provides higher chemical yields of related analogues, showcasing the role of fluorine in modifying biological properties (Garg et al., 2007).
Molecular Structure Analysis
The molecular structure of fluorobenzenes and their derivatives, including those similar to this compound, have been studied to understand the impact of C−H···F interactions. Thalladi et al. (1998) explored these interactions in crystalline fluorobenzenes, providing insights into the weak acceptor capabilities of the C−F group and the structural determinants in such molecules (Thalladi et al., 1998).
Chemical Reactions and Properties
Research on the chemical reactions of benzonitriles with fluoro substituents has highlighted the influence of fluorine on reaction mechanisms and outcomes. For example, the study on radiation-induced hydroxylation of benzonitriles, including fluorobenzene derivatives, by Eberhardt (1977) discussed how metal ions affect the conversion of these compounds, indicating the role of fluorine in directing chemical reactivity and product distribution (Eberhardt, 1977).
Physical Properties Analysis
The liquid-crystalline properties of dissymmetric molecules, including derivatives of benzonitriles with fluorine substituents, have been studied by Duan et al. (1999). Their research into the smectic properties of such molecules highlights the impact of fluorine on the thermal and phase behavior of liquid crystals, offering insights into the physical properties of compounds similar to this compound (Duan et al., 1999).
Chemical Properties Analysis
The effect of fluoro substitution on the chemical properties of benzyl derivatives has been explored through studies on benzonitriles. Druzhinin et al. (2001) investigated the fluorescence quantum yields and decay times in alkane solvents of fluoro-substituted 4-(1-azetidinyl)benzonitriles, shedding light on the electronic effects of fluorine on the photophysical behavior of these compounds (Druzhinin et al., 2001).
Safety and Hazards
特性
IUPAC Name |
4-[(3-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAMMXIRNCLZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5067602.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B5067613.png)

![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)

![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5067668.png)
![3-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)


![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5067696.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B5067701.png)